molecular formula C17H13F3N4O B6454748 2-cyclopropyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548975-08-0

2-cyclopropyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454748
CAS No.: 2548975-08-0
M. Wt: 346.31 g/mol
InChI Key: CKNPSGFVRWMDSE-UHFFFAOYSA-N
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Description

The compound “2-cyclopropyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide” is a derivative of imidazo[1,2-b]pyridazine . Imidazo[1,2-b]pyridazine derivatives have been synthesized and studied for their biomedicinal efficacy . They have been reported to possess antimicrobial, antifungal, and antimalarial activity .


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives involves the Suzuki reaction of 6-chloro-2-substituted aryl(or alkyl) imidazo[1,2-b]pyridazine with substituted aryl boronic acid in the presence of bis(triphenylphosphine)palladium(ii) chloride and potassium carbonate in dimethyl formamide .

Mechanism of Action

Target of Action

The primary target of 2-cyclopropyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is the Discoidin Domain Receptors (DDRs) . DDRs are a unique class of receptor tyrosine kinases that bind to the extracellular matrix collagen . They play a crucial role in various cellular processes, including cell adhesion, proliferation, differentiation, and migration .

Mode of Action

This compound acts as a potent inhibitor of DDRs . It binds to these receptors, thereby inhibiting their activity . The inhibition of DDRs disrupts their signaling pathways, leading to changes in cellular processes such as cell proliferation and differentiation .

Biochemical Pathways

The inhibition of DDRs affects several biochemical pathways. DDRs are involved in the regulation of collagen turnover and tissue remodeling . Therefore, their inhibition can lead to the disruption of these processes, affecting the downstream effects related to cell proliferation, differentiation, and migration .

Pharmacokinetics

It is noted that the compound has good oral absorption and an ideal tissue distribution . These properties suggest that the compound may have a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which could impact its bioavailability.

Result of Action

The result of the action of this compound is the inhibition of DDRs, leading to the disruption of collagen turnover and tissue remodeling . This disruption can have significant effects at the molecular and cellular levels, potentially leading to changes in cell proliferation, differentiation, and migration .

Properties

IUPAC Name

2-cyclopropyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O/c18-17(19,20)11-2-1-3-12(8-11)21-16(25)13-6-7-15-22-14(10-4-5-10)9-24(15)23-13/h1-3,6-10H,4-5H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNPSGFVRWMDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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